molecular formula C21H24N4O4S B3035072 2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide CAS No. 298217-98-8

2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide

Cat. No.: B3035072
CAS No.: 298217-98-8
M. Wt: 428.5 g/mol
InChI Key: ZOQBGBWIMBUTPL-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenylmethyl group at position 4, a methyl group at position 5, and a thioether-linked ethanamide moiety attached to a 4-methoxyphenyl group. Its molecular formula is C₂₁H₂₄N₄O₄S, and its SMILES notation is S(CC(NC1C=CC(=CC=1)OC)=O)C1=NN=C(CC2C=CC(=C(C=2)OC)OC)N1C . The methoxy substituents enhance lipophilicity and metabolic stability, while the triazole-thioether linkage may contribute to binding interactions in biological systems.

Properties

IUPAC Name

2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-25-19(12-14-5-10-17(28-3)18(11-14)29-4)23-24-21(25)30-13-20(26)22-15-6-8-16(27-2)9-7-15/h5-11H,12-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQBGBWIMBUTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112884
Record name 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298217-98-8
Record name 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298217-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide has garnered interest in pharmacological research due to its potential therapeutic properties. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 384.48 g/mol
  • SMILES Notation : CC(C(=O)N(Cc1ccc(OC)cc1)C(=S)N(C)C)C(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit the following mechanisms:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. For instance, a related compound demonstrated significant anticonvulsant effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) models .
  • Neuroprotective Effects : The triazole moiety is known for its neuroprotective properties, potentially through modulation of neurotransmitter systems such as GABA and glutamate .

Pharmacokinetics

A detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is essential for understanding the pharmacokinetic profile of this compound. While specific data for this compound is limited, related compounds have shown favorable profiles:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Moderate distribution with potential blood-brain barrier penetration.
  • Metabolism : Primarily hepatic metabolism with possible involvement of cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely predominant.

In Vivo Studies

A study investigated the anticonvulsant properties of a structurally similar compound. The results indicated:

  • Complete prevention of seizures in 100% of test subjects during PTZ-induced seizures.
  • Minimal behavioral changes in treated animals compared to control groups .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities with various targets:

  • GABA Receptors : The compound showed significant binding affinity, suggesting a potential mechanism for its anticonvulsant effects.
  • NMDA Receptors : Interaction with NMDA receptors could elucidate its role in neuroprotection.

Data Table: Summary of Biological Activity

Biological ActivityMechanismReference
AnticonvulsantGABA modulation
NeuroprotectionNMDA receptor interaction
Behavioral effectsMinimal impact on anxiety levels

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Features :

  • Core : 1,2,4-triazole substituted with 2,4-difluorophenyl (position 4) and phenylsulfonyl (position 5).
  • Side Chain: Thioether-linked ethanone (acetyl) group attached to phenyl.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors .

Comparison :

  • Substituent Effects : Fluorine atoms (electron-withdrawing) and phenylsulfonyl groups (polar) reduce lipophilicity compared to the methoxy-rich target compound. This may decrease membrane permeability but enhance solubility in polar solvents.
  • Bioactivity : Fluorinated triazoles are often associated with antimicrobial or anticancer activity, whereas methoxy groups are linked to kinase inhibition or anti-inflammatory effects .

Structural Analog 2: 3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

Key Features :

  • Core : 1,2,4-triazole substituted with phenyl (position 4) and 3,4,5-trimethoxyphenyl (position 5).
  • Side Chain : Variably substituted methylthio groups at position 3.
  • Synthesis : Catalyzed by InCl₃ in aqueous NaOH, enabling efficient thioether bond formation .

Comparison :

  • Bioactivity : Trimethoxyphenyl derivatives are prominent in tubulin inhibition (anticancer), whereas the target compound’s ethanamide group may favor protease or receptor binding .

Structural Analog 3: 2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Key Features :

  • Core : 1,2,4-triazole substituted with allyl (position 4) and thiophen-2-yl (position 5).
  • Side Chain : Thioether-linked acetamide attached to 3,5-dimethoxyphenyl.
  • Synthesis : Similar thioether coupling strategies, with allyl and thiophene groups introduced via halide displacement .

Comparison :

  • Substituent Effects : Thiophene and allyl groups increase steric bulk and electronic diversity compared to the methyl and dimethoxyphenylmethyl groups in the target compound.
  • Bioactivity : Thiophene-containing triazoles often exhibit antifungal activity, while methoxy-rich analogs may target neurological or metabolic pathways .

Critical Analysis of Substituent Impact

  • Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl groups enhance lipophilicity and metabolic stability compared to halogenated analogs. Methoxy groups also participate in hydrogen bonding and hydrophobic interactions, critical for target binding .
  • Triazole Core : The 1,2,4-triazole scaffold is versatile, with nitrogen atoms enabling hydrogen bonding and aromatic stacking, making it a common pharmacophore in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide
Reactant of Route 2
Reactant of Route 2
2-(4-((3,4-Dimethoxyphenyl)methyl)-5-methyl(2,3,5-triazolylthio))-N-(4-methoxyphenyl)ethanamide

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